(1-Methyl-3-pyrrolidinyl)methyl Acetate
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Overview
Description
(1-Methyl-3-pyrrolidinyl)methyl Acetate is a chemical compound with the molecular formula C8H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-3-pyrrolidinyl)methyl Acetate typically involves the reaction of 1-methyl-3-pyrrolidinol with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. The general reaction scheme is as follows: [ \text{1-methyl-3-pyrrolidinol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-3-pyrrolidinyl)methyl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to 1-methyl-3-pyrrolidinol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 1-methyl-3-pyrrolidinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Methyl-3-pyrrolidinyl)methyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of (1-Methyl-3-pyrrolidinyl)methyl Acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the acetate group.
Pyrrolidinone: A related compound with a carbonyl group instead of the acetate group.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: (1-Methyl-3-pyrrolidinyl)methyl Acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetate group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(1-methylpyrrolidin-3-yl)methyl acetate |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-6-8-3-4-9(2)5-8/h8H,3-6H2,1-2H3 |
InChI Key |
RUUQJQOGFIEVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCN(C1)C |
Origin of Product |
United States |
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